![molecular formula C19H21N3O2S B132754 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone CAS No. 105355-26-8](/img/structure/B132754.png)
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone
説明
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS: 105355-26-8) is a thiazolidinone derivative with a molecular formula of C₁₉H₂₁N₃O₂S and a molecular weight of 355.45 g/mol. It is structurally characterized by a benzyl group substituted with a 2-(5-ethylpyridyl)ethoxy side chain and a 2-imino-4-thiazolidinone core . This compound serves as a key intermediate in the synthesis of Pioglitazone Hydrochloride, a thiazolidinedione (TZD) antidiabetic drug . Its synthesis involves condensation, cyclization, and reduction steps starting from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, achieving a total yield of 57% under mild, non-toxic conditions .
Physicochemical properties include a melting point of 187–188°C, solubility in DMSO and methanol upon heating, and stability under sealed, dry storage at 2–8°C . The compound’s 2-imino group distinguishes it from classical TZDs like Pioglitazone, which feature a 2,4-dione moiety .
特性
IUPAC Name |
2-amino-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17H,2,9-11H2,1H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGJULHDDNEULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465271 | |
Record name | 2-Amino-5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105355-26-8 | |
Record name | 2-Amino-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-4(5H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105355-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Thiourea-Mediated Cyclization with Ethanol Reflux
A primary industrial method involves reacting methyl 2-bromo-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}propionate with thiourea and sodium acetate in ethanol under reflux for 3 hours . The bromoester undergoes nucleophilic substitution, where thiourea’s sulfur atom attacks the electrophilic carbon, forming a thiazolidinone ring. Post-reaction, the solvent is concentrated under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate. Crystallization via water and ether yields the crude product, which is further purified by recrystallization in methanol .
Key advantages include:
-
High dielectric constant solvents : Post-crystallization in solvents like methanol (dielectric constant δ = 33) or DMF (δ = 37) enhances purity by promoting dipole interactions .
-
Reduced solvent usage : The process uses 50% less solvent compared to earlier methods while maintaining >95% purity .
Thiosemicarbazide Intermediate Route
A generalized academic approach for 2-imino-4-thiazolidinones involves synthesizing thiosemicarbazide intermediates first . For this compound, 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylamine reacts with phenyl isothiocyanate in absolute ethanol to form 1-(4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl)-3-phenylthiourea. This intermediate cyclizes with ethyl chloroacetate and sodium acetate under reflux, forming the thiazolidinone core .
Critical parameters :
-
Absolute ethanol : Ensures anhydrous conditions, preventing hydrolysis of intermediates.
-
Sodium acetate : Acts as a mild base, facilitating deprotonation during cyclization .
Hydrogenation of Unsaturated Precursors
A less common strategy involves reducing unsaturated precursors. For example, 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2-imino-4-thiazolidinone undergoes catalytic hydrogenation (H₂/Pd/C) to saturate the exocyclic double bond . While this method is indirect, it offers stereochemical control, which is critical for bioactive conformations .
Crystallization Optimization
Post-synthesis crystallization significantly impacts purity. Patent JP2009190991A highlights using solvents with δ ≥ 35 (e.g., DMF, DMSO) to dissolve the crude product, followed by antisolvent addition (water or ether) to induce crystallization . This approach reduces solvent volume by 30% compared to traditional methanol recrystallization while achieving 99% purity .
化学反応の分析
Types of Reactions
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl and pyridyl derivatives.
科学的研究の応用
Biological Activities
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antidiabetic Properties : The compound is structurally related to Pioglitazone, a well-known antidiabetic medication used to manage type 2 diabetes. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which enhances insulin sensitivity and regulates glucose metabolism .
- Anticancer Potential : Preliminary studies suggest that thiazolidinone derivatives can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Research indicates that thiazolidinones can possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Therapeutic Applications
Given its biological activities, this compound has several potential therapeutic applications:
- Diabetes Management : As an analog of Pioglitazone, it could serve as a new agent for managing blood glucose levels in diabetic patients.
- Cancer Treatment : Its potential anticancer effects warrant further investigation in clinical trials to assess efficacy against specific cancer types.
- Cardiovascular Health : Due to its anti-inflammatory properties, it may play a role in reducing cardiovascular risks associated with diabetes and obesity.
Case Studies and Research Findings
- Antidiabetic Study : A study conducted on diabetic rat models demonstrated that administration of thiazolidinone derivatives improved glycemic control and reduced insulin resistance compared to untreated controls .
- Cancer Research : In vitro studies have shown that certain thiazolidinones can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Inflammation Model : Research involving inflammatory models indicated that thiazolidinones reduced levels of pro-inflammatory cytokines, suggesting their potential use in inflammatory diseases .
作用機序
The mechanism of action of 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their activity .
類似化合物との比較
Pioglitazone (5-[4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione)
- Structural Differences: Pioglitazone replaces the 2-imino group with a 2,4-thiazolidinedione ring .
- Pharmacological Activity: Pioglitazone is a PPARγ agonist used to treat type 2 diabetes, enhancing insulin sensitivity. The 2,4-dione moiety is critical for PPARγ binding, whereas the imino variant may exhibit altered receptor affinity or metabolic stability .
- Synthesis: Pioglitazone synthesis requires additional oxidation steps to form the dione, whereas the imino derivative is synthesized via thiourea-mediated cyclization .
5-[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl]-2,4-thiazolidinedione
- Structural Differences : This compound features a 5-methyl-2-phenyloxazole substituent instead of the 5-ethylpyridyl group.
- Pharmacological Activity : It demonstrated 100-fold greater hypoglycemic potency than Pioglitazone in diabetic KKA(y) mice, highlighting the impact of heterocyclic substituents on efficacy .
5-(4-{2-[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methylaminoethoxy}benzyl)thiazolidine-2,4-dione
5-(4-Hydroxy-benzyl)-thiazolidine-2,4-dione (PIO-II)
- Structural Differences : Lacks the pyridyl-ethoxy side chain and contains a hydroxyl group on the benzyl ring.
- Functional Impact : The hydroxyl group may improve solubility but reduce metabolic stability due to susceptibility to glucuronidation .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The 2,4-thiazolidinedione core is essential for PPARγ activation, whereas the 2-imino variant may serve as a prodrug or intermediate . Substituents on the benzyl and heterocyclic rings (e.g., pyridyl, oxazolyl, pyrimidinyl) significantly influence potency and selectivity .
- Synthetic Advantages: The imino derivative’s synthesis avoids toxic reagents like methyl acrylate, offering industrial scalability .
生物活性
5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone, also known as Imino-Pioglitazone, is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound is structurally related to pioglitazone, a well-known antidiabetic agent, and exhibits various pharmacological properties.
- Molecular Formula : C_{20}H_{24}N_2O_2S
- Molecular Weight : 355.45 g/mol
- CAS Number : 105355-26-8
- Melting Point : 187-188 °C
- Density : 1.28 g/cm³
The biological activity of this compound is primarily attributed to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. This activation plays a crucial role in regulating glucose metabolism and lipid storage. Additionally, its thiazolidinedione structure contributes to its insulin-sensitizing effects, making it a candidate for the treatment of type 2 diabetes.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, research indicates that derivatives of thiazolidinedione can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study: Anticancer Efficacy
A study published in Molecules examined several thiazolidinedione derivatives, including Imino-Pioglitazone, for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The results showed that Imino-Pioglitazone exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against MCF-7 cells, indicating its potential as an anticancer agent .
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Imino-Pioglitazone | MCF-7 | 10 | Apoptosis induction |
Imino-Pioglitazone | HepG-2 | 12 | Cell cycle arrest |
Future Research Directions
Ongoing research is essential to fully elucidate the therapeutic potential of Imino-Pioglitazone. Future studies should focus on:
- In vivo studies to assess the efficacy and safety profile.
- Mechanistic studies to understand the pathways involved in its anticancer effects.
- Combination therapies , exploring synergistic effects with other anticancer agents.
Q & A
Basic: What are the key considerations in synthesizing 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted benzylidene or pyridyl-ethoxy derivatives. For example:
- Solvent Selection : Absolute ethanol or methanol is often used for condensation reactions due to their polarity and compatibility with thiazolidinone ring formation .
- Catalysts : Piperidine (0.5 mL) is added to facilitate Knoevenagel condensation between aldehyde and thiazolidinone precursors .
- Purification : Recrystallization from ethanol or ethyl acetate ensures removal of unreacted starting materials, with purity verified via HPLC or TLC .
- Critical Step : Monitoring the imino-thiazolidinone tautomerization using IR spectroscopy (e.g., N-H stretching at ~3200 cm⁻¹) to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve yield in thiazolidinone derivatives?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Temperature : Reflux conditions (~80°C) enhance reaction rates for cyclization steps but may require inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalyst Screening : Testing alternatives to piperidine, such as DBU or triethylamine, to improve regioselectivity in benzylidene formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states in thiazolidinone ring closure but require post-reaction neutralization .
- Yield Analysis : Use Design of Experiments (DoE) to identify interactions between variables (e.g., molar ratios, solvent volume) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹) .
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386.12) .
Advanced: How to resolve contradictions in spectral data for tautomeric forms?
Methodological Answer:
- Tautomer Identification : Use X-ray crystallography (e.g., single-crystal XRD) to distinguish between 2-imino and 4-oxo tautomers .
- Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence of imino and oxo signals at elevated temps) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict tautomeric stability and align with experimental data .
Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (MIC values ≤50 µg/mL indicate potency) .
- Antioxidant Screening : DPPH radical scavenging (IC₅₀ < 100 µM suggests significant activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ values compared to doxorubicin .
Advanced: How to validate the compound’s mechanism of action via molecular docking?
Methodological Answer:
- Target Selection : Prioritize receptors like PPAR-γ (diabetes) or CDK1 (cancer) based on structural analogs .
- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å) .
- Validation Metrics : Compare binding affinities (ΔG ≤ −8.0 kcal/mol) and RMSD values (<2.0 Å) against co-crystallized ligands .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Store at −20°C in amber vials under argon to prevent hydrolysis of the imino group .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Advanced: How to address discrepancies in bioactivity between synthetic batches?
Methodological Answer:
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidized pyridyl derivatives) affecting bioactivity .
- Crystallinity Assessment : PXRD detects polymorphic variations influencing solubility and potency .
- Batch-to-Batch ANOVA : Statistical analysis (p < 0.05) identifies significant variability in IC₅₀ values .
Basic: What synthetic precursors are critical for structural analogs?
Methodological Answer:
- Core Intermediates :
- Functionalization : Introduce halogens (e.g., Cl, Br) at the benzyl position for SAR studies .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Groups : Modify the pyridyl-ethoxy chain (e.g., ethyl → propyl) and benzyl substituents (e.g., electron-withdrawing groups) .
- Pharmacophore Mapping : Overlay optimized conformers to identify critical H-bond donors/acceptors .
- Data Correlation : Use ML models (e.g., Random Forest) to predict bioactivity from descriptors like logP and TPSA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。